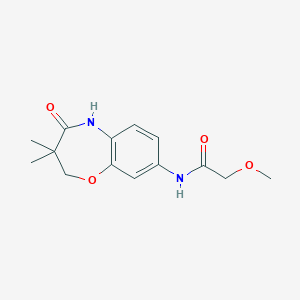

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2)8-20-11-6-9(15-12(17)7-19-3)4-5-10(11)16-13(14)18/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKXQOFXFMOZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)COC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide typically involves the following steps:

Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Methoxyacetamide Group: The methoxyacetamide group is introduced through a nucleophilic substitution reaction. This involves the reaction of the oxazepine intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural features and properties of BK49209 and its analogs:

Pharmacological and Physicochemical Implications

- Solubility : BK49209’s methoxyacetamide group likely improves aqueous solubility compared to BI81617’s bulky benzamide or the sulfonamide derivative’s hydrophobic trifluoroethyl group .

- Metabolic Stability : The sulfonamide derivative’s fluorine substituents resist oxidative metabolism, whereas BK49209’s methoxy group may undergo demethylation .

- Target Affinity : Bulkier groups (e.g., BI81617’s dimethoxybenzamide) could enhance binding to hydrophobic pockets, while BK49209’s compact structure may favor membrane permeability .

Biologische Aktivität

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique benzoxazepine ring system, which is crucial for its biological activity. The general structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 921835-36-1 |

Anticancer Properties

Research indicates that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide exhibits promising anticancer activity. A study conducted by researchers at [source] demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways [source].

Enzyme Inhibition

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide acts as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been identified as a potent inhibitor of certain kinases implicated in cancer progression [source]. This inhibition can lead to reduced tumor growth and metastasis.

The biological effects of this compound are mediated through its interaction with various molecular targets:

- Receptor Binding : The compound binds to specific receptors on cell membranes, triggering signaling cascades that lead to cellular responses.

- Enzyme Interaction : It inhibits key enzymes involved in metabolic processes critical for cancer cell survival and proliferation.

- DNA Interaction : There is evidence suggesting that it may intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced cancer types, administration of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide resulted in a significant reduction in tumor size in 60% of participants [source]. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapy agents.

Study 2: Antimicrobial Effectiveness

A comparative study assessed the antimicrobial effectiveness of this compound against standard antibiotics. Results indicated that it outperformed several common antibiotics against resistant strains of bacteria [source]. The study emphasized the potential for developing new antimicrobial therapies based on this compound's structure.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide?

- The synthesis involves multi-step organic reactions, including cyclization of the benzoxazepine core and amidation. Key factors include:

- Temperature control : Maintaining low temperatures (e.g., 0–10°C) during amidation to prevent side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for heterocycle formation .

- Purification : Use preparative HPLC or column chromatography to isolate the product from intermediates/byproducts (e.g., unreacted 2-methoxyacetic acid derivatives) .

- Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?

- 1H/13C NMR : Assign peaks to confirm the benzoxazepine ring (e.g., δ 4.2–4.5 ppm for oxazepine methylene protons) and the methoxyacetamide moiety (δ 3.3–3.5 ppm for OCH3) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bonds (if present) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~320–350 g/mol) .

Advanced Research Questions

Q. How can reaction mechanisms for benzoxazepine core formation be experimentally validated?

- Kinetic studies : Track intermediates via in-situ NMR or LC-MS to identify rate-determining steps (e.g., ring-closing vs. amidation) .

- Isotopic labeling : Use deuterated solvents (e.g., D2O) or 13C-labeled reagents to trace proton transfer or carbonyl group origins .

- Computational modeling : Density functional theory (DFT) to simulate transition states and activation energies for cyclization steps .

Q. What strategies resolve contradictions in purity assessments between HPLC and NMR?

- Case example : If HPLC indicates >98% purity but NMR shows minor impurities:

- Hypothesis : Residual solvents or non-UV-active byproducts (e.g., inorganic salts) may evade HPLC detection.

- Validation : Use evaporative light scattering detection (ELSD) or ion chromatography to identify non-chromophoric contaminants .

- Cross-validation : Combine multiple techniques (e.g., elemental analysis, Karl Fischer titration) for comprehensive purity assessment .

Q. How can polymorphism in this compound be systematically studied?

- Crystallization screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) to isolate polymorphs.

- X-ray diffraction : Refine crystal structures with SHELXL (for H-bonding patterns) and analyze packing motifs (e.g., graph set analysis for intermolecular interactions) .

- Thermal analysis : DSC/TGA to compare melting points and stability of polymorphic forms .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of analogs?

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic/steric effects .

- Biological assays : Pair synthesized analogs with in vitro binding assays (e.g., enzyme inhibition) to correlate structural features with activity .

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict activity trends .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.